2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro, formyl, and phenoxy groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of a phenol derivative to form 2-chloro-4-formylphenol.
Acetamide Formation: The phenoxy intermediate is then reacted with an appropriate acetamide derivative under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the chlorination and acetamide formation reactions in a controlled environment.
Continuous Flow Processing: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro groups.
Major Products Formed
Oxidation: Formation of 2-(2-chloro-4-carboxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.
Reduction: Formation of 2-(2-chloro-4-hydroxyphenoxy)-N-(3-chloro-4-methylphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Used as a probe to study enzyme interactions and biochemical pathways.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry
Polymer Synthesis: Utilized in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism by which 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and formyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-formylphenoxy)-N-phenylacetamide
- 2-(2-chloro-4-formylphenoxy)-N-(4-methylphenyl)acetamide
- 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-phenyl)acetamide
Properties
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10-2-4-12(7-13(10)17)19-16(21)9-22-15-5-3-11(8-20)6-14(15)18/h2-8H,9H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKWLOMMALASFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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